molecular formula C12H11N B109410 5-Aminoacenaphthene CAS No. 4657-93-6

5-Aminoacenaphthene

Cat. No. B109410
Key on ui cas rn: 4657-93-6
M. Wt: 169.22 g/mol
InChI Key: JEUAWMJVEYFVNJ-UHFFFAOYSA-N
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Patent
US04174342

Procedure details

5-Nitroacenaphthene is made by nitrating acenaphthene with nitric acid in the presence of acetic acid according to the method of Rowe and Davies, J. Chem. Soc. 117, 1346 (1920). Standard reduction methods using tin or stannous chloride in hydrochloric acid or by using Raney nickel with ethanol or hydrazine produces 5-aminoacenaphthene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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Type
solvent
Reaction Step Two
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reactant
Reaction Step Three
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Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
stannous chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
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reactant
Reaction Step Seven
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solvent
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Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[C:14]2[C:15]3[C:7]([CH2:8][CH2:9][C:10]=3[CH:11]=[CH:12][CH:13]=2)=[CH:6][CH:5]=1)([O-])=O.C1C2=C3C(=CC=C2)C=CC=C3C1.[N+]([O-])(O)=O.[Sn].NN>Cl.[Ni].C(O)C.C(O)(=O)C>[NH2:1][C:4]1[C:14]2[C:15]3[C:7]([CH2:8][CH2:9][C:10]=3[CH:11]=[CH:12][CH:13]=2)=[CH:6][CH:5]=1 |^3:31|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C2CCC=3C=CC=C1C32
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CC2=CC=CC3=CC=CC1=C23
Step Four
Name
Quantity
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reactant
Smiles
[N+](=O)(O)[O-]
Step Five
Name
Quantity
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Type
reactant
Smiles
[Sn]
Step Six
Name
stannous chloride
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reactant
Smiles
Step Seven
Name
Quantity
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reactant
Smiles
NN
Step Eight
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Quantity
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solvent
Smiles
Cl
Step Nine
Name
Quantity
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Type
catalyst
Smiles
[Ni]
Step Ten
Name
Quantity
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Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C2CCC=3C=CC=C1C32

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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